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1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one is a chlorinated ketone characterized by a phenyl ring with a chloromethyl group and a methylthio substituent. Its molecular formula is , and it has a molecular weight of 263.18 g/mol. This compound is notable for its unique structure, which allows for various chemical reactivities and biological activities, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
These reactions highlight the compound's versatility in synthetic chemistry.
The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one can be achieved through several methods:
Industrial production may utilize continuous flow reactors for optimized yield and purity.
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one finds applications in various fields:
Interaction studies on 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one focus on its binding affinity with various biomolecules. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests it could be studied for its inhibitory effects on enzymes involved in critical metabolic pathways. Further research is needed to elucidate specific interactions and their implications for drug design and development .
When compared to similar compounds, 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one stands out due to its unique combination of functional groups:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenylacetone | Lacks chlorine substituents | |
| 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one | Contains a methoxy group instead of methylthio | |
| 1-Chloro-1-phenylpropan-2-one | Lacks additional substituents like chloromethyl or methylthio |
The uniqueness of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one lies in its dual functionality provided by both the chloromethyl and methylthio groups, allowing it to participate in a wide range of